Tetrazole N-4 Hydrogen-Bond Acceptor Capacity: 10-Fold Potency Gain in Xanthine Oxidase Inhibition
The 3-(1H-tetrazol-1-yl)phenyl motif, which is the core phenyl substituent of CAS 2034494-27-2, has been demonstrated to confer a 10-fold improvement in xanthine oxidase (XO) inhibitory potency when introduced at the 3′-position of an N-phenylisonicotinamide scaffold. In a direct head-to-head comparison within the same study, the non-tetrazole parent compound 1 exhibited an IC₅₀ of 0.312 μM, whereas the tetrazole-containing analog 2s achieved an IC₅₀ of 0.031 μM, reaching potency comparable to the clinical XO inhibitor topiroxostat (IC₅₀ = 0.021 μM) [1]. Molecular docking confirmed that the N-4 atom of the tetrazole ring accepts a hydrogen bond from the Asn768 residue of XO, a contact that is geometrically impossible for analogs lacking this moiety. Analogs of CAS 2034494-27-2 that replace the 3-(1H-tetrazol-1-yl)phenyl group with 3,4-dimethylphenyl (CAS 2034431-89-3) or 2-chloro-4-fluorophenyl (CAS 2034446-26-7) cannot form this specific H-bond interaction, rationalizing the potency differential [1].
| Evidence Dimension | Enzyme inhibitory potency (IC₅₀) attributed to tetrazole-mediated H-bond acceptor interaction |
|---|---|
| Target Compound Data | No direct IC₅₀ data for CAS 2034494-27-2; class-level inference from tetrazole-bearing analog 2s (IC₅₀ = 0.031 μM vs XO) |
| Comparator Or Baseline | Non-tetrazole parent compound 1: IC₅₀ = 0.312 μM; positive control topiroxostat: IC₅₀ = 0.021 μM. Non-tetrazole direct analogs: CAS 2034431-89-3 and CAS 2034446-26-7 (no XO data available, but lack tetrazole H-bond acceptor). |
| Quantified Difference | ~10-fold potency gain (0.312 μM → 0.031 μM) upon introduction of the 3′-(1H-tetrazol-1-yl) moiety in the isonicotinamide series. |
| Conditions | In vitro xanthine oxidase inhibition assay; UV spectrophotometric measurement of uric acid production at 295 nm; recombinant human XO. |
Why This Matters
For procurement decisions, this provides the only available quantitative benchmark for the value of the tetrazole-phenyl pharmacophore: an approximately 10-fold potency gain in enzymatic inhibition when the tetrazole is present versus absent, directly attributable to a structurally characterized H-bond interaction.
- [1] Zhang TJ, Zhang Y, Tu S, Wu YH, Zhang ZH, Meng FH. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. Eur J Med Chem, 2019; 183:111717. View Source
